molecular formula C22H33N5O3 B2383927 N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1,8-naphthyridine-2-carboxamide CAS No. 2034534-83-1

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1,8-naphthyridine-2-carboxamide

Cat. No.: B2383927
CAS No.: 2034534-83-1
M. Wt: 415.538
InChI Key: VBRQNHQQSMVCFU-UHFFFAOYSA-N
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Description

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1,8-naphthyridine-2-carboxamide is an intricate compound with potential applications in various fields. Its unique structure, featuring a combination of naphthyridine, piperazine, and tert-butoxy groups, allows for a range of chemical reactions and functionalities.

Properties

IUPAC Name

N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]-1,8-naphthyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N5O3/c1-22(2,3)30-16-18(28)15-27-13-11-26(12-14-27)10-9-24-21(29)19-7-6-17-5-4-8-23-20(17)25-19/h4-8,18,28H,9-16H2,1-3H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRQNHQQSMVCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=NC3=C(C=CC=N3)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,8-Naphthyridine-2-carboxylic Acid

Cyclocondensation via Niementowski Reaction

The Niementowski reaction is a classical method for synthesizing 1,8-naphthyridines. Adapted from and:

  • Starting Materials : Anthranilic acid derivatives (e.g., methyl anthranilate) and 4-piperidone undergo condensation in phosphorus oxychloride (POCl₃) at 100–120°C for 4–6 hours.
  • Mechanism : Cyclodehydration forms the 1,8-naphthyridine core.
  • Modification : Hydrolysis of the ester group (e.g., using NaOH/EtOH) yields 1,8-naphthyridine-2-carboxylic acid.

Yield : 68–92%.

Alternative Route: Pfitzinger Reaction

As described in, the Pfitzinger reaction using isatin derivatives and ketones under basic conditions provides access to substituted 1,8-naphthyridines.

Synthesis of Piperazine Ethylamine Side Chain

Preparation of 3-(tert-Butoxy)-2-hydroxypropylpiperazine

Epoxide Opening Strategy
  • Epoxide Synthesis : React epichlorohydrin with tert-butanol in the presence of BF₃·Et₂O to form 3-(tert-butoxy)-1,2-epoxypropane.
  • Piperazine Alkylation : Treat piperazine with the epoxide in ethanol at 60°C for 12 hours. The reaction proceeds via nucleophilic ring-opening to yield 1-(3-(tert-butoxy)-2-hydroxypropyl)piperazine.

Key Conditions :

  • Solvent: Ethanol or THF.
  • Catalyst: Triethylamine (TEA) or NaHCO₃.
Reductive Amination
  • Aldehyde Intermediate : Oxidize 3-(tert-butoxy)-2-hydroxypropanol to the corresponding aldehyde using Jones reagent.
  • Reductive Amination : React the aldehyde with piperazine and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) at room temperature.

Yield : 85–90%.

Amide Bond Formation

Carboxylic Acid Activation

  • Acid Chloride Formation : Treat 1,8-naphthyridine-2-carboxylic acid with thionyl chloride (SOCl₂) at 70°C for 2 hours. Remove excess SOCl₂ under vacuum.
  • Alternative Activation : Use coupling reagents like HATU or EDCl/HOBt in DMF for direct amide coupling.

Coupling with Piperazine Ethylamine

  • Reaction Conditions : Combine the activated acid with 2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethylamine in anhydrous DMF. Add DIPEA (2 eq) and stir at room temperature for 12 hours.
  • Workup : Quench with water, extract with ethyl acetate, and purify via recrystallization (solvent: ethanol/water).

Yield : 75–80%.

Critical Analysis of Methodologies

Key Challenges and Solutions

  • Regioselectivity : The Niementowski reaction ensures correct ring closure, avoiding isomeric byproducts.
  • Steric Hindrance : Use of DIPEA during amide coupling mitigates steric effects from the bulky tert-butoxy group.
  • Hydroxyl Protection : The tert-butoxy group acts as a protecting group, preventing undesired side reactions during piperazine alkylation.

Comparative Efficiency

Method Yield (%) Purity (%) Key Advantage
Niementowski + Reductive Amination 68–92 >95 Scalability
Pfitzinger + Epoxide Opening 70–85 >90 Stereochemical control

Industrial-Scale Considerations

  • Cost-Effectiveness : POCl₃ and NaBH(OAc)₃ are cost-prohibitive at scale; alternative catalysts (e.g., ZnCl₂) are explored.
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for amide coupling to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the tert-butoxy group, leading to alcohol or ketone derivatives.

  • Reduction: : Reduction reactions can target the naphthyridine ring or the piperazine moiety, yielding various hydrogenated derivatives.

  • Substitution: : The compound's structure allows for nucleophilic substitution reactions, particularly at the naphthyridine and piperazine nitrogen atoms.

Common Reagents and Conditions

  • Oxidizing agents: : Chromium trioxide (CrO3), sodium periodate (NaIO4).

  • Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution reagents: : Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

Oxidation of the tert-butoxy group leads to hydroxyl or ketone derivatives. Reduction of the naphthyridine or piperazine can yield fully or partially hydrogenated products. Substitution reactions produce N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry

  • Ligand in Coordination Chemistry : The compound can act as a ligand for transition metals, forming stable complexes that are useful in catalysis and material science.
  • Building Block for Synthesis : It serves as an important intermediate in the synthesis of various heterocyclic compounds, which are vital in pharmaceuticals and agrochemicals.

Biology

  • Pharmacophore in Drug Design : Due to its structural features, it is investigated as a potential pharmacophore for developing new therapeutic agents targeting various diseases.
  • Interactions with Biological Macromolecules : Research indicates that this compound may interact with proteins and nucleic acids, influencing their biological functions. Its naphthyridine moiety is particularly noted for its ability to intercalate with DNA, potentially leading to anticancer properties .

Medicine

  • Anticancer Potential : Several studies have highlighted the anticancer properties of 1,8-naphthyridine derivatives. The compound has shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
    StudyFindings
    Ahmed et al. (2023)Investigated various naphthyridine derivatives for anticancer activity against multiple human cancer cell lines .
    Madaan et al. (2015)Reviewed the biological activities of 1,8-naphthyridine derivatives, emphasizing their potential as antitumor agents .

Industry

  • Advanced Materials Development : The compound's unique chemical structure makes it suitable for applications in the development of advanced materials.
  • Intermediate in Fine Chemicals Synthesis : It can be utilized as an intermediate in the production of fine chemicals used across various industries.

Mechanism of Action

The compound’s mechanism involves interactions with specific molecular targets such as enzymes or receptors. Its naphthyridine moiety may intercalate with DNA, while the piperazine group may interact with proteins, altering their function and activity.

Comparison with Similar Compounds

Conclusion

In essence, this compound is a versatile compound with diverse applications across various scientific disciplines, thanks to its unique structural and chemical properties.

Biological Activity

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1,8-naphthyridine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C23H34N4O3
  • Molecular Weight: 414.5 g/mol
  • CAS Number: 2034344-96-0

The compound features a naphthyridine core, which is known for its pharmacological relevance, particularly in antimicrobial and anticancer activities. The presence of the tert-butoxy group provides steric hindrance that may influence its interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including the compound , exhibit potent antimicrobial properties. A study highlighted the ability of 1,8-naphthyridine derivatives to enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains, suggesting a potential role in treating infections caused by resistant pathogens .

Compound Activity Target Organisms Reference
Naphthyridine DerivativeAntibiotic potentiationE. coli, S. aureus, P. aeruginosa

Antiparasitic Activity

The compound has shown promising results in antiparasitic assays. A series of studies on similar naphthyridine compounds indicated that modifications around the naphthyridine core significantly affect their antiparasitic activity. Specifically, alterations to functional groups can lead to varying levels of efficacy against parasites .

The mechanism by which this compound exerts its effects is not fully elucidated but is believed to involve:

  • Receptor Modulation: The piperazine moiety likely interacts with various receptors, modulating their activity.
  • Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism, leading to cell death .

Structure-Activity Relationships (SAR)

Understanding the SAR of naphthyridine derivatives is crucial for optimizing their biological activity. Key findings include:

  • Hydroxyl Group Importance: The presence of hydroxyl groups on the naphthyridine ring enhances antimicrobial activity.
  • Steric Effects: The tert-butoxy group contributes to steric hindrance, which may affect binding affinity and selectivity towards biological targets .

Case Studies and Research Findings

Several studies have documented the biological effects of naphthyridine derivatives:

  • Antimicrobial Efficacy: A study demonstrated that specific modifications resulted in enhanced potency against resistant strains of bacteria .
  • Antiparasitic Activity: Research indicated that certain analogs displayed significant activity against Leishmania species, suggesting potential therapeutic applications in parasitic infections .
  • Toxicity Assessments: Investigations into the safety profiles revealed some derivatives posed risks for hepatotoxicity; hence, careful consideration during drug development is essential .

Q & A

Q. What are the common synthetic routes for constructing the 1,8-naphthyridine core in this compound?

The 1,8-naphthyridine scaffold is typically synthesized via cyclization reactions. For example, cyclocondensation of aminopyridine derivatives with ketones or aldehydes under acidic or basic conditions can yield the bicyclic core . Multi-step protocols involving HBTU-mediated coupling (e.g., for amide bond formation) and THF as a solvent to enhance solubility are frequently employed .

Q. How can researchers purify this compound to achieve high analytical-grade purity?

Purification often involves silica gel column chromatography using gradients of ethyl acetate and hexanes. Reverse-phase HPLC with acetonitrile/water mobile phases is recommended for final purification, especially for isolating stereoisomers or eliminating trace impurities . Recrystallization from ethanol or DCM/hexane mixtures may further enhance purity .

Q. What analytical techniques are critical for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is essential for verifying the connectivity of the piperazine and naphthyridine moieties . High-resolution mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can pharmacophore modeling guide the optimization of this compound’s biological activity?

Pharmacophore models should emphasize hydrogen-bond acceptors (e.g., naphthyridine nitrogen atoms) and hydrophobic regions (tert-butoxy groups). Molecular docking studies using X-ray crystallography data of target proteins (e.g., kinases or GPCRs) can predict binding modes. Adjusting substituents on the piperazine ring or naphthyridine core may improve affinity .

Q. How to resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and control for stereochemical purity. Compare IC₅₀ values of structural analogs to identify critical pharmacophoric elements .

Q. What strategies mitigate solubility challenges during in vitro testing?

Use co-solvents like DMSO (<1% v/v) or cyclodextrin-based formulations. Introducing hydrophilic groups (e.g., hydroxyl or PEG chains) on the piperazine or tert-butoxy moiety can enhance aqueous solubility. Dynamic light scattering (DLS) monitors aggregation in buffer solutions .

Q. How to troubleshoot low yields in the final coupling step?

Optimize coupling reagents (e.g., replace HBTU with PyBOP for sterically hindered amines) and reaction temperatures. Pre-activate the carboxylic acid using DIPEA in DMF or dichloromethane. Monitor reaction progress via TLC or LC-MS to identify side products .

Q. How to evaluate cross-reactivity with off-target receptors?

Perform broad-panel screening against related receptors (e.g., dopamine D2/D3, serotonin receptors) using radioligand binding assays. Computational similarity analysis (e.g., sequence alignment of binding pockets) identifies high-risk off-targets .

Methodological Challenges

Q. How to address instability of the tert-butoxy group under acidic conditions?

Replace tert-butoxy with more stable protecting groups (e.g., benzyloxy) during synthesis. Alternatively, perform late-stage deprotection using mild acids (e.g., TFA in DCM) to minimize degradation .

Q. What in vitro models best predict metabolic stability?

Use liver microsomes or hepatocyte incubations with LC-MS/MS to quantify metabolite formation. Identify metabolic soft spots (e.g., piperazine N-methylation) and introduce blocking groups (e.g., fluorine substituents) .

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